molecular formula C12H4Cl4S B15058924 Dibenzothiophene, 1,2,6,9-tetrachloro- CAS No. 134705-53-6

Dibenzothiophene, 1,2,6,9-tetrachloro-

Katalognummer: B15058924
CAS-Nummer: 134705-53-6
Molekulargewicht: 322.0 g/mol
InChI-Schlüssel: HZLNREZBDGXXPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dibenzothiophene, 1,2,6,9-tetrachloro- is an organosulfur compound that consists of two benzene rings fused to a central thiophene ring, with chlorine atoms substituted at the 1, 2, 6, and 9 positions. This compound is a derivative of dibenzothiophene, which is known for its presence in fossil fuels and its role as a sulfur impurity in petroleum products .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dibenzothiophene, 1,2,6,9-tetrachloro- can be synthesized through the chlorination of dibenzothiophene. The process involves the reaction of dibenzothiophene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods

Industrial production of dibenzothiophene, 1,2,6,9-tetrachloro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The chlorination reaction is monitored to prevent over-chlorination and to ensure the selective substitution of chlorine atoms at the 1, 2, 6, and 9 positions .

Analyse Chemischer Reaktionen

Types of Reactions

Dibenzothiophene, 1,2,6,9-tetrachloro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.

    Substitution: The chlorine atoms in dibenzothiophene, 1,2,6,9-tetrachloro- can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of dibenzothiophene, 1,2,6,9-tetrachloro- involves its interaction with molecular targets and pathways related to sulfur metabolism. The compound can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that can interact with enzymes and other biomolecules. These interactions can affect various biochemical pathways and processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Dibenzothiophene, 1,2,6,9-tetrachloro- is unique due to its specific chlorine substitutions, which impart distinct chemical properties and reactivity. The presence of chlorine atoms enhances its electron-withdrawing effects, making it more reactive in certain chemical reactions compared to its non-chlorinated counterparts .

Eigenschaften

CAS-Nummer

134705-53-6

Molekularformel

C12H4Cl4S

Molekulargewicht

322.0 g/mol

IUPAC-Name

1,2,6,9-tetrachlorodibenzothiophene

InChI

InChI=1S/C12H4Cl4S/c13-5-1-2-7(15)12-9(5)10-8(17-12)4-3-6(14)11(10)16/h1-4H

InChI-Schlüssel

HZLNREZBDGXXPR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C2=C1SC3=C(C=CC(=C23)Cl)Cl)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.